molecular formula C9H13Cl2FN2 B6304780 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride CAS No. 1965308-96-6

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride

Cat. No.: B6304780
CAS No.: 1965308-96-6
M. Wt: 239.11 g/mol
InChI Key: KFUVXAPDLRZDDE-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is a chemical compound with the molecular formula C9H11FN2. It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other central nervous system disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This fluorine substitution can enhance its binding affinity to the GABA receptor and improve its metabolic stability .

Properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUVXAPDLRZDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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